N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide
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Overview
Description
N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an oxolan-2-ylmethyl group and a tetramethylphenylsulfonylamino group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide typically involves multi-step organic reactions. The initial step often includes the preparation of the oxolan-2-ylmethyl group, which can be synthesized through the reaction of oxirane with a suitable nucleophile under controlled conditions . The tetramethylphenylsulfonylamino group is introduced via sulfonylation reactions, where a tetramethylphenylsulfonyl chloride reacts with an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the oxolan-2-ylmethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(oxolan-2-ylmethyl)-2-phenylbutanamide: Shares the oxolan-2-ylmethyl group but differs in the aromatic substitution pattern.
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2S,5S,6R)-5-[(3-fluorophenyl)amino]methyl]benzamide: Contains a benzodioxol group instead of the tetramethylphenylsulfonylamino group.
Uniqueness
N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure. It contains an oxolane ring and a sulfonamide group, which are significant for its biological interactions. The molecular weight and specific physical properties such as solubility and stability are critical for understanding its behavior in biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₃S |
Molecular Weight | 345.45 g/mol |
Solubility | Soluble in DMSO |
Melting Point | > 200°C |
Mechanisms of Biological Activity
The biological activity of this compound may stem from several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or cancer.
- Cellular Signaling Modulation : The sulfonamide moiety may interact with cellular receptors or enzymes that modulate signaling pathways related to inflammation or cell proliferation.
- Antimicrobial Properties : Analogous benzamide derivatives have demonstrated antifungal and antibacterial activities, suggesting that this compound might exhibit similar effects.
1. Antidiabetic Activity
A study on benzamide derivatives indicated that modifications to the benzamide structure can enhance protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings suggest that compounds with similar scaffolds could be developed for diabetes treatment due to their ability to protect β-cells from apoptosis induced by ER stress .
2. Antifungal Activity
Research on 1,2,4-oxadiazole-based benzamides revealed significant antifungal activity against various fungal strains. The results showed that modifications in the benzamide structure can lead to enhanced fungicidal properties . This indicates a potential for this compound to exhibit similar antifungal effects.
3. Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of related compounds on various cancer cell lines demonstrated variable degrees of efficacy. For instance, certain analogs showed potent inhibition of cellular growth without significant toxicity at lower concentrations . This highlights the importance of structural modifications in enhancing therapeutic indices while minimizing adverse effects.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-15-12-16(2)18(4)22(17(15)3)30(27,28)25-13-19-7-9-20(10-8-19)23(26)24-14-21-6-5-11-29-21/h7-10,12,21,25H,5-6,11,13-14H2,1-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUUFMRWUFVESW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3CCCO3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.